Fmoc-Aph(Hor)-OH
Übersicht
Beschreibung
Fmoc-Aph(Hor)-OH is a useful research compound. Its molecular formula is C29H26N4O7 and its molecular weight is 542.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung funktionaler Materialien
Fmoc-modifizierte Aminosäuren und kurze Peptide sind einfache, von der Biologie inspirierte Bausteine für die Herstellung funktionaler Materialien . Die inhärente Hydrophobizität und Aromatizität der Fmoc-Einheit fördern die Assoziation von Bausteinen, was sie ideal für die Herstellung funktionaler Materialien macht .
Zellkultur
Fmoc-modifizierte Biomoleküle haben Eigenschaften und Anwendungen im Zusammenhang mit der Zellkultur . Sie können verwendet werden, um Umgebungen zu schaffen, die dem Zellwachstum und der Entwicklung förderlich sind .
Bio-Templating
Bio-Templating ist eine weitere Anwendung von Fmoc-modifizierten Biomolekülen . Sie können als Vorlagen für die Synthese anderer von der Biologie inspirierter Materialien dienen .
Optische Anwendungen
Fmoc-modifizierte Biomoleküle haben optische Eigenschaften, die für verschiedene Anwendungen genutzt werden können . Dazu gehören Sensoren, Displays und andere optoelektronische Geräte .
Arzneimittelverabreichung
Fmoc-modifizierte Biomoleküle können in Systemen zur Arzneimittelverabreichung verwendet werden . Ihre Fähigkeit, sich zu verschiedenen Strukturen selbst zu organisieren, kann genutzt werden, um Arzneimittel zu verkapseln und an spezifische Ziele im Körper zu liefern .
Katalytische Anwendungen
Fmoc-modifizierte Biomoleküle haben potenzielle katalytische Anwendungen . Sie können als Katalysatoren in verschiedenen chemischen Reaktionen dienen und so die Effizienz und Selektivität verbessern .
Therapeutische Anwendungen
Therapeutische Anwendungen von Fmoc-modifizierten Biomolekülen werden ebenfalls untersucht . Sie könnten bei der Behandlung verschiedener Krankheiten eingesetzt werden und dabei ihre Biokompatibilität und ihre Fähigkeit zur Selbstorganisation nutzen .
Antibiotische Eigenschaften
Es wurde festgestellt, dass Fmoc-modifizierte Biomoleküle antibiotische Eigenschaften besitzen . Sie könnten möglicherweise bei der Entwicklung neuer Antibiotika eingesetzt werden .
Wirkmechanismus
Target of Action
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used in peptide synthesis as a protective group for the amino group . The primary target of the Fmoc group is the amino group of amino acids and peptides .
Mode of Action
The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions . It is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis, a common method for producing peptides in the laboratory . The Fmoc group’s presence and removal are key steps in the iterative process of peptide chain elongation .
Result of Action
The primary result of the Fmoc group’s action is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of the Fmoc group is influenced by the pH of the environment. It remains attached to the amino group under acidic and neutral conditions, but is removed under basic conditions .
Biologische Aktivität
Fmoc-Aph(Hor)-OH (Fmoc-L-Aph(L-Hor)-OH) is an amino acid derivative that plays a significant role in peptide synthesis, particularly as an intermediate in the production of therapeutic peptides like Degarelix, a gonadotropin-releasing hormone antagonist. This article delves into the biological activity of this compound, highlighting its synthesis, stability, and implications in medicinal chemistry.
- Molecular Formula : C29H26N4O7
- Molecular Weight : 542.5 g/mol
- CAS Number : 1253282-31-3
- Structure : The compound features a protected amino group (Fmoc) and a unique dihydroorotic moiety, which is crucial for its biological activity.
Synthesis and Stability
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The choice of deprotecting agents is critical, as certain amines can induce side reactions such as the Hor−Hyd rearrangement. Research has shown that using tert-butylamine as a base during Fmoc deprotection minimizes such rearrangements while maintaining high purity and yield of the final product .
Table 1: Comparison of Deprotection Agents
Base Used | Fmoc Cleavage Rate | Hor−Hyd Rearrangement | Purity Achieved |
---|---|---|---|
Piperidine | Fast | High | Moderate |
Tert-butylamine | Very Fast | Negligible | High |
Morpholine | Slow | Moderate | Low |
This compound serves as a precursor for peptides that interact with specific receptors in the body. For instance, it is integral to the structure of Degarelix, which acts as an antagonist at gonadotropin-releasing hormone receptors. This antagonistic action leads to decreased secretion of sex hormones, making it valuable in treating hormone-sensitive conditions such as prostate cancer.
Case Studies
- Degarelix Efficacy : Clinical studies have demonstrated that Degarelix, synthesized using this compound, effectively reduces testosterone levels in men with prostate cancer, leading to decreased tumor growth and improved patient outcomes .
- Stability in Serum : Investigations into the stability of Degarelix revealed that this compound undergoes rapid isomerization in human serum at physiological temperatures. This finding underscores the importance of understanding the biological behavior of its derivatives when developing therapeutic agents .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological properties of peptides derived from this compound. Key findings include:
- The identification of optimal conditions for minimizing side reactions during synthesis.
- Enhanced understanding of the pharmacokinetics and dynamics associated with peptides containing this compound.
- Exploration of alternative protective groups and their effects on biological activity.
Eigenschaften
IUPAC Name |
(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSMQUWFLKJFB-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857011 | |
Record name | 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253282-31-3 | |
Record name | 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE42899KS3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.